molecular formula C13H16N2 B14875239 1-(3-Ethynylpyridin-2-yl)azepane

1-(3-Ethynylpyridin-2-yl)azepane

Cat. No.: B14875239
M. Wt: 200.28 g/mol
InChI Key: FDBORSZRYDPTEY-UHFFFAOYSA-N
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Description

1-(3-Ethynylpyridin-2-yl)azepane is a heterocyclic compound featuring a seven-membered azepane ring (C₆H₁₁N) fused to a pyridine ring substituted with an ethynyl group (-C≡CH) at position 2. This structure combines the conformational flexibility of the azepane ring with the aromatic and electronic properties of the pyridine moiety. The ethynyl group introduces sp-hybridized carbon atoms, enhancing reactivity for applications in click chemistry or targeted drug design.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(3-ethynylpyridin-2-yl)azepane

InChI

InChI=1S/C13H16N2/c1-2-12-8-7-9-14-13(12)15-10-5-3-4-6-11-15/h1,7-9H,3-6,10-11H2

InChI Key

FDBORSZRYDPTEY-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(N=CC=C1)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethynylpyridin-2-yl)azepane typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethynylpyridin-2-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Ethynylpyridin-2-yl)azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethynylpyridin-2-yl)azepane involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the azepane ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 1-(3-Ethynylpyridin-2-yl)azepane and related compounds:

Compound Name Structural Features Key Differences Reference
This compound Azepane + pyridine with ethynyl group at position 3 Ethynyl group enhances reactivity for conjugation; unique electronic profile.
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine Azepane + methylpyridine + ethanamine Methyl and ethanamine substituents alter steric bulk and hydrogen-bonding potential.
1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane Azepane + pyridine + pyrrolidine (5-membered ring) Pyrrolidine introduces a smaller, more rigid ring, affecting target binding.
1-(3-Methyl-5-vinylpyridin-2-yl)azepane Azepane + methyl and vinyl-substituted pyridine Vinyl group offers π-π stacking potential but lacks ethynyl's click chemistry utility.
1-(Prop-2-yn-1-yl)azepane Azepane with terminal alkyne substituent Lacks pyridine ring; simpler structure with fewer aromatic interactions.

Electronic and Steric Effects

  • Ethynyl vs. Methyl/Vinyl Groups : The ethynyl group in this compound is strongly electron-withdrawing, reducing pyridine’s basicity compared to methyl or vinyl substituents (e.g., 1-(3-Methyl-5-vinylpyridin-2-yl)azepane). This may influence interactions with biological targets, such as enzymes requiring protonation for activity .

Research Findings and Hypothetical Data

While direct biological data for this compound are unavailable, inferences can be drawn from analogs:

  • Enzyme Inhibition: Pyridine-containing azepanes (e.g., 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine) show moderate activity against kinases (IC₅₀ ~10–50 μM).
  • Antimicrobial Activity : Triazolopyridazine-azepane hybrids (e.g., compounds in ) exhibit MIC values of 2–8 μg/mL against Gram-positive bacteria. The ethynyl group’s electron-deficient nature could improve membrane penetration.

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